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Compound of Interest

Compound Name: 4-lodoquinoline

Cat. No.: B101417

An In-depth Exploration of a Key Synthetic Building Block: From Fundamental Properties to
Applications in Medicinal Chemistry

Introduction

4-lodoquinoline stands as a pivotal heterocyclic compound, distinguished by a quinoline core
functionalized with an iodine atom at the C4 position. This seemingly simple structural
modification imparts a unique reactivity profile, establishing it as a versatile and highly sought-
after building block in the realms of organic synthesis, medicinal chemistry, and materials
science. Its significance lies in the strategic placement of the iodine atom, a facile leaving
group and a handle for introducing molecular complexity through various cross-coupling
reactions. This guide provides a comprehensive technical overview of 4-lodoquinoline,
designed for researchers, scientists, and professionals in drug development. We will delve into
its fundamental physicochemical properties, explore detailed synthetic methodologies, and
illuminate its diverse applications, with a particular focus on its role in the synthesis of bioactive
molecules.

Core Properties of 4-lodoquinoline

A thorough understanding of the physicochemical properties of 4-lodoquinoline is essential for
its effective handling, application in synthesis, and for the interpretation of experimental
outcomes.
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Property Value Source(s)
CAS Number 16560-43-3 [1]
Molecular Formula CoHsIN [1]
Molecular Weight 255.06 g/mol [1]
Appearance Pale yellow to brown solid [1]

Sparingly soluble in water;
Solubility soluble in organic solvents like  [1]

ethanol and dichloromethane.

Nearly planar molecules
packed in inclined stacks.

Crystal Structure ) [2]
Short intermolecular N---1

contacts have been observed.

Synthesis of 4-lodoquinoline: A Methodological
Overview

The synthesis of 4-lodoquinoline can be approached through several strategic pathways,
often involving the initial construction of a quinoline core followed by iodination, or by utilizing
iodo-substituted precursors. A prevalent and effective method involves the synthesis of a 4-
hydroxyquinoline intermediate, which is subsequently converted to the target 4-iodoquinoline.

Synthesis via 4-Hydroxyquinoline Intermediate

This two-step approach is a robust method for accessing 4-iodoquinolines. The general
strategy involves the cyclization of an aniline derivative to form the 4-hydroxyquinoline scaffold,
followed by a halogenation step to introduce the iodine atom.

Step 1: Synthesis of 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-
hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[3].

Experimental Protocol: Synthesis of 4-Hydroxyquinoline
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline
(1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

e Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during
this step.

o Cyclization: Increase the temperature to 240-250 °C and maintain for 20-30 minutes. The
reaction mixture will solidify upon cooling.

o Work-up: Treat the cooled reaction mass with 10% aqueous sodium hydroxide to dissolve
the product. Filter to remove any insoluble impurities.

» Precipitation: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 4-
hydroxyquinoline.

« Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or a
suitable solvent to yield pure 4-hydroxyquinoline.

Step 2: lodination of 4-Hydroxyquinoline

The conversion of 4-hydroxyquinoline to 4-iodoquinoline can be achieved using various
lodinating agents. A common approach involves the conversion of the hydroxyl group to a
better leaving group (e.g., a tosylate or phosphate ester) followed by nucleophilic substitution
with an iodide source, or more directly using reagents like phosphorus oxyiodide or a
combination of phosphorus oxychloride and a source of iodide. An alternative effective method
involves the use of iodine in the presence of a suitable catalyst or activating agent[1].

Experimental Protocol: lodination of 4-Hydroxyquinoline

e Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in a suitable solvent such as
acetonitrile or N,N-dimethylformamide (DMF), add an iodinating reagent. A combination of N-
iodosuccinimide (NIS) or molecular iodine (I2) with a phosphine reagent like
triphenylphosphine can be effective.

e Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
(e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
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o Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any
excess iodine. Extract the product with an organic solvent such as ethyl acetate or
dichloromethane.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to afford 4-lodoquinoline.

Step 1: 4-Hydroxyquinoline Synthesis
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Caption: Synthetic pathway to 4-lodoquinoline via a 4-hydroxyquinoline intermediate.

Chemical Reactivity and Applications in Drug
Development

The C-I bond in 4-lodoquinoline is the focal point of its reactivity, making it an excellent
substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is
the cornerstone of its utility as a building block in the synthesis of complex molecules,
particularly in the field of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions
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4-lodoquinoline is a highly effective coupling partner in numerous palladium-catalyzed
reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination
reactions. The high reactivity of the C-I bond often allows for milder reaction conditions
compared to its bromo- or chloro-analogues, leading to better functional group tolerance and
higher yields.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. 4-
lodoquinoline readily couples with a wide range of boronic acids and their derivatives to
introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the quinoline ring. This is
particularly valuable in generating libraries of compounds for structure-activity relationship
(SAR) studies in drug discovery programs.

(4-Iodoquinoline)

Pd Catalyst

+ Base 4-Substituted Quinoline

Click to download full resolution via product page

Caption: General scheme of the Suzuki-Miyaura coupling with 4-lodoquinoline.

Applications in Bioactive Molecule Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous
natural products and synthetic drugs with a wide range of biological activities, including
antimalarial, anticancer, antibacterial, and antiviral properties[3]. 4-lodoquinoline serves as a
key intermediate in the synthesis of many of these bioactive compounds.

o Antimalarial Agents: The 4-aminoquinoline scaffold is the backbone of several important
antimalarial drugs, such as chloroquine and amodiaquine[4]. 4-lodoquinoline can be a
precursor to these and novel 4-aminoquinoline derivatives through nucleophilic aromatic
substitution or Buchwald-Hartwig amination, allowing for the introduction of various amine
side chains to modulate activity and overcome drug resistance.
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» Anticancer Agents: A number of quinoline derivatives have been investigated as potent
anticancer agents, often acting as kinase inhibitors[4]. The ability to readily functionalize the
4-position of the quinoline ring using 4-lodoquinoline as a starting material is crucial for the
synthesis of targeted therapies. For instance, derivatives of 4-anilinoquinazolines, which
share structural similarities with functionalized quinolines, are known epidermal growth factor
receptor (EGFR) inhibitors[5].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-
lodoquinoline. It is advisable to consult the Safety Data Sheet (SDS) before use.

e Hazards: 4-lodoquinoline may cause skin, eye, and respiratory irritation.

o Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from light and
incompatible materials.

Conclusion

4-lodoquinoline is a fundamentally important and versatile building block in modern organic
synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and, most
notably, its predictable and efficient reactivity in cross-coupling reactions have solidified its
position as a valuable tool for researchers in both academic and industrial settings. For
scientists and professionals engaged in drug development, 4-lodoquinoline offers a reliable
and strategic entry point for the synthesis of novel quinoline-based compounds with the
potential to address a wide range of therapeutic challenges. The continued exploration of its
reactivity and application will undoubtedly lead to the discovery of new and important bioactive
molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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